molecular formula C15H13NO4 B1605301 2-[(4-methoxybenzoyl)amino]benzoic Acid CAS No. 34425-86-0

2-[(4-methoxybenzoyl)amino]benzoic Acid

Cat. No. B1605301
CAS RN: 34425-86-0
M. Wt: 271.27 g/mol
InChI Key: FWDOQXWBHGKWRK-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzoyl)amino]benzoic acid, also known as MABA, is a compound that has been extensively studied for its potential applications in scientific research. This compound is an important building block for the synthesis of various biologically active molecules, making it a valuable tool for researchers in a wide range of fields. In

Scientific Research Applications

Application in Polyaniline Doping

2-[(4-methoxybenzoyl)amino]benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have been explored as dopants for polyaniline, a conducting polymer. This application is significant in materials science, especially for electronic and optoelectronic devices. Polyaniline doped with these benzoic acid derivatives exhibits varied electrical conductivity and thermal properties, making it a versatile material for various technological applications (Amarnath & Palaniappan, 2005).

Role in Synthetic Chemistry

Benzoic acid derivatives, including 2-[(4-methoxybenzoyl)amino]benzoic acid, are key components in the synthesis of various heterocyclic compounds. For instance, they are used in the rhodium-catalyzed oxidative coupling with alkynes to produce isocoumarin derivatives, which are valuable in medicinal and synthetic organic chemistry. This showcases their utility in creating complex molecular structures (Shimizu et al., 2009).

Applications in Analytical Chemistry

The derivatives of 2-[(4-methoxybenzoyl)amino]benzoic acid are utilized as derivatization reagents in chromatography for detecting and analyzing hydroxyl and amino compounds. These reagents enhance the sensitivity and specificity of detection in thin-layer and high-performance liquid chromatography, which is crucial in biochemical and pharmaceutical analysis (Tsuruta & Kohashi, 1987).

Photodecomposition Studies

Research into the photodecomposition of chlorobenzoic acids, including derivatives of 2-[(4-methoxybenzoyl)amino]benzoic acid, provides insights into environmental chemistry, particularly in the context of pollution and degradation of organic compounds in natural water sources. These studies are essential for understanding and mitigating the environmental impact of these compounds (Crosby & Leitis, 1969).

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDOQXWBHGKWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352237
Record name 2-[(4-methoxybenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34425-86-0
Record name 2-[(4-methoxybenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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